molecular formula C15H10N2O2S2 B12167821 3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12167821
M. Wt: 314.4 g/mol
InChI Key: OZCASDSYBQKLDJ-JYRVWZFOSA-N
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Description

3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a pyridylmethylene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxo group can be reduced to a thiol or sulfide.

    Substitution: The pyridylmethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one.

    Reduction: Formation of 3-(3-hydroxyphenyl)-5-(4-pyridylmethylene)-2-thiol-1,3-thiazolidin-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxyphenyl group may participate in hydrogen bonding, while the pyridylmethylene group can engage in π-π interactions with aromatic residues in proteins. The thioxo group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-2-one: Similar structure but with a different position of the thioxo group.

    3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-oxo-1,3-thiazolidin-4-one: Contains an oxo group instead of a thioxo group.

    3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-thione: Contains an additional thione group.

Uniqueness

3-(3-Hydroxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10N2O2S2

Molecular Weight

314.4 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10N2O2S2/c18-12-3-1-2-11(9-12)17-14(19)13(21-15(17)20)8-10-4-6-16-7-5-10/h1-9,18H/b13-8-

InChI Key

OZCASDSYBQKLDJ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

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